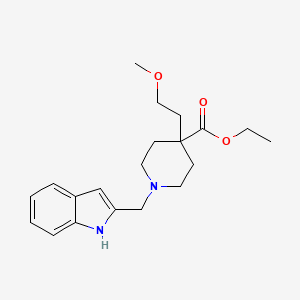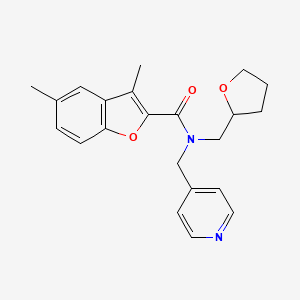
1-(4-bromobenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromobenzoyl)-3-methyl-N-phenyl-1H-pyrazol-5-amine is a chemical compound that has been widely researched in the scientific community due to its potential applications in various fields. This compound is also known as BBMP, and its molecular formula is C17H14BrN3O. BBMP is a pyrazole derivative that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of BBMP is not fully understood, but it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX-2 activity, BBMP reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
BBMP has been shown to have anti-inflammatory, analgesic, and antitumor activities. In animal studies, BBMP has been shown to reduce inflammation and pain in models of acute and chronic inflammation. BBMP has also been shown to inhibit the growth of tumor cells in vitro and in vivo. Additionally, BBMP has been shown to have antioxidant activity, which may contribute to its anti-inflammatory and antitumor activities.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of BBMP is its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. BBMP has been shown to have high selectivity and sensitivity for these metal ions, making it a useful tool for detecting metal ions in biological and environmental samples. However, one of the limitations of BBMP is its low water solubility, which may limit its use in biological applications.
Orientations Futures
There are several future directions for research on BBMP. One potential direction is the development of more efficient and environmentally friendly synthesis methods for BBMP. Another direction is the investigation of BBMP's potential use as a corrosion inhibitor in the oil and gas industry. Additionally, further research is needed to fully understand the mechanism of action of BBMP and its potential use in the treatment of inflammation, pain, and cancer. Finally, the development of BBMP derivatives with improved properties, such as increased water solubility, may expand its potential applications in various fields.
Méthodes De Synthèse
BBMP has been synthesized using different methods, including the reaction of 4-bromobenzoyl chloride with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a base such as triethylamine. Another method involves the reaction of 4-bromobenzoyl hydrazine with 3-methyl-1-phenyl-1H-pyrazol-5-amine in the presence of a base and a solvent such as ethanol. These methods have been optimized to increase the yield of BBMP and reduce the reaction time.
Applications De Recherche Scientifique
BBMP has been studied extensively in scientific research due to its potential applications in various fields. One of the significant applications of BBMP is in the field of medicinal chemistry, where it has been shown to have anti-inflammatory, analgesic, and antitumor activities. BBMP has also been studied for its potential use as a fluorescent probe for the detection of metal ions such as copper and iron. Additionally, BBMP has been studied for its potential use as a corrosion inhibitor in the oil and gas industry.
Propriétés
IUPAC Name |
(5-anilino-3-methylpyrazol-1-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O/c1-12-11-16(19-15-5-3-2-4-6-15)21(20-12)17(22)13-7-9-14(18)10-8-13/h2-11,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZLCVAIRMSWPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(dimethylamino)benzylidene]-1-(3-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212045.png)

![((2S)-1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5212081.png)

![N-(5-methyl-3-isoxazolyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B5212088.png)
![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5212092.png)

![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212108.png)

![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5212141.png)
![(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)
![(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5212153.png)